molecular formula C20H17ClO3 B14515312 Benzoic acid;2-[(4-chlorophenyl)methyl]phenol CAS No. 62707-04-4

Benzoic acid;2-[(4-chlorophenyl)methyl]phenol

Cat. No.: B14515312
CAS No.: 62707-04-4
M. Wt: 340.8 g/mol
InChI Key: YIXZDJXOUMDXPZ-UHFFFAOYSA-N
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Description

Benzoic acid;2-[(4-chlorophenyl)methyl]phenol is an organic compound that features both a benzoic acid and a phenol group The presence of a chlorophenyl group attached to the phenol ring adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol typically involves the following steps:

    Formation of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with chloromethyl benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Introduction of the Phenol Group: The phenol group can be introduced through a nucleophilic aromatic substitution reaction, where the chlorophenyl group reacts with sodium hydroxide (NaOH) under high temperature and pressure conditions.

    Formation of Benzoic Acid: The benzoic acid group can be introduced through the oxidation of a methyl group attached to the benzene ring using a strong oxidizing agent like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The benzoic acid group can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Quinones

    Reduction: Benzyl alcohol

    Substitution: Various substituted phenols

Scientific Research Applications

Benzoic acid;2-[(4-chlorophenyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid;2-[(4-chlorophenyl)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoic acid group can participate in acid-base reactions. The chlorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    Phenol: Lacks the benzoic acid and chlorophenyl groups.

    Benzoic Acid: Lacks the phenol and chlorophenyl groups.

    Chlorophenol: Lacks the benzoic acid group.

Properties

CAS No.

62707-04-4

Molecular Formula

C20H17ClO3

Molecular Weight

340.8 g/mol

IUPAC Name

benzoic acid;2-[(4-chlorophenyl)methyl]phenol

InChI

InChI=1S/C13H11ClO.C7H6O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15;8-7(9)6-4-2-1-3-5-6/h1-8,15H,9H2;1-5H,(H,8,9)

InChI Key

YIXZDJXOUMDXPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)CC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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